molecular formula C13H12BNO5 B1512846 2-Benzofuranylboronic acid MIDA ester CAS No. 1104637-65-1

2-Benzofuranylboronic acid MIDA ester

Cat. No.: B1512846
CAS No.: 1104637-65-1
M. Wt: 273.05 g/mol
InChI Key: ASPDKYQZQMDSKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzofuranylboronic acid MIDA ester is a complex organic compound that features a benzofuran ring, a boron-containing dioxazaborocane ring, and a dione functional group. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often employ large-scale cyclization reactions using transition-metal catalysis. These methods are optimized for high yield and minimal side reactions .

Chemical Reactions Analysis

Types of Reactions

2-Benzofuranylboronic acid MIDA ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

Major products formed from these reactions include oxidized quinones, reduced hydroxy derivatives, and substituted benzofuran derivatives .

Scientific Research Applications

2-Benzofuranylboronic acid MIDA ester has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential anti-tumor and antibacterial activities.

    Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and viral infections.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Benzofuranylboronic acid MIDA ester involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with DNA and proteins, leading to the inhibition of cell growth and induction of apoptosis in cancer cells. The boron-containing dioxazaborocane ring may also play a role in enhancing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene derivatives: Similar in structure but contain a sulfur atom instead of oxygen.

    Benzofuran derivatives: Compounds with various substituents on the benzofuran ring.

    Boron-containing heterocycles: Compounds with boron atoms in their ring structures.

Uniqueness

2-Benzofuranylboronic acid MIDA ester is unique due to its combination of a benzofuran ring and a boron-containing dioxazaborocane ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-(1-benzofuran-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BNO5/c1-15-7-12(16)19-14(20-13(17)8-15)11-6-9-4-2-3-5-10(9)18-11/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPDKYQZQMDSKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746284
Record name 2-(1-Benzofuran-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1104637-65-1
Record name 2-(1-Benzofuran-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzofuranylboronic acid MIDA ester
Reactant of Route 2
Reactant of Route 2
2-Benzofuranylboronic acid MIDA ester
Reactant of Route 3
Reactant of Route 3
2-Benzofuranylboronic acid MIDA ester
Reactant of Route 4
2-Benzofuranylboronic acid MIDA ester
Reactant of Route 5
Reactant of Route 5
2-Benzofuranylboronic acid MIDA ester
Reactant of Route 6
2-Benzofuranylboronic acid MIDA ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.